4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-(2-Chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 2-chlorophenyl group at position 4, a methyl group at position 5, and a 4-nitrobenzyl substituent at position 2 of the triazolone core. Triazolones are heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The structural versatility of triazolones allows for modifications that enhance solubility, stability, and target specificity. This article compares the target compound with structurally similar triazolones, focusing on synthesis, biological activity, and structure-activity relationships (SAR).
Properties
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3/c1-11-18-19(10-12-6-8-13(9-7-12)21(23)24)16(22)20(11)15-5-3-2-4-14(15)17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTCKJGPAHZRGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2Cl)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with substituted aromatic groups. The specific synthetic route can vary depending on the desired substituents and their positions on the triazole ring.
Biological Activity Overview
The biological activities of triazole derivatives are largely attributed to their ability to inhibit various enzymes and interact with biological targets. The compound has shown promise in several areas:
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Research has shown that derivatives similar to This compound exhibit significant activity against a range of pathogens:
| Microorganism | Activity Level |
|---|---|
| Escherichia coli | Moderate |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Good |
| Candida albicans | Significant |
These findings suggest that modifications to the triazole structure can enhance antimicrobial efficacy against both bacterial and fungal strains .
Antidiabetic Properties
Recent studies have indicated potential antidiabetic effects for certain triazole derivatives. For instance, compounds with similar structural motifs have been evaluated for their ability to lower blood glucose levels and improve insulin sensitivity. The mechanism is thought to involve modulation of glucose metabolism pathways .
Anticancer Activity
Triazole derivatives have also been investigated for anticancer properties. Some studies report that specific modifications can lead to significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Carcinoma) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
These results highlight the potential of triazole compounds as chemotherapeutic agents .
Case Studies
Several case studies have illustrated the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Case Study : A study demonstrated that a derivative of the compound exhibited enhanced activity against Candida tropicalis, suggesting that structural modifications can significantly impact antimicrobial potency.
- Antidiabetic Case Study : Another research project focused on the antidiabetic effects of triazole derivatives showed promising results in animal models, indicating a potential pathway for developing new diabetes medications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds related to 4-(2-chlorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one possess inhibitory effects against a range of bacterial strains. For instance, derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing potential as new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with growth and survival . In vitro studies suggest that this compound may enhance the efficacy of existing chemotherapeutic agents by acting synergistically .
Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory therapies. The compound's structural features allow it to interact with inflammatory pathways, potentially reducing cytokine production and inflammation in various models . This property positions it as a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial potency. Specifically, the presence of a nitrobenzyl group was found to be crucial for activity .
Study 2: Anticancer Activity
A recent investigation explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazolones are heavily influenced by substituents. Below is a comparison of key derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in the target compound) may enhance antimicrobial activity by increasing electrophilicity .
- Alkoxy chains (e.g., heptyloxy in W112) improve anti-inflammatory efficacy by modulating membrane interactions .
- Heterocyclic substituents (e.g., morpholine in 6e) enhance solubility and blood-brain barrier penetration, relevant for CNS-targeted therapies .
Critical Analysis :
SAR Insights :
- Nitro groups (target compound) are associated with broad-spectrum antimicrobial activity but may increase cytotoxicity .
- Morpholine/piperazine substituents (e.g., 6e) improve CNS activity by enhancing solubility and enzyme affinity .
- Long alkoxy chains (W112) optimize anti-inflammatory effects through prolonged receptor interaction .
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
Notable Trends:
Q & A
Advanced Question
- In vitro assays : Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a nitroreductase-positive strain to assess nitro group activation .
- Structure-activity relationship (SAR) : Compare with analogs lacking the 4-nitrobenzyl group to isolate electronic contributions .
- Molecular docking : Target bacterial enzymes (e.g., dihydrofolate reductase) to predict binding modes .
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Question
- DFT calculations : Compute Fukui indices () to identify electrophilic sites (e.g., triazole C5) prone to nucleophilic attack .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on transition states in SNAr reactions .
- Kinetic isotope effects (KIE) : Model H/D exchange at reactive positions to confirm mechanistic pathways.
How are common impurities identified and quantified during synthesis?
Basic Question
- HPLC-PDA : Use a C18 column (acetonitrile:water = 70:30) to separate unreacted hydrazide or imidoyl chloride precursors.
- LC-MS/MS : Detect trace byproducts (e.g., dimerized triazoles) with MRM transitions specific to their m/z .
- TLC monitoring : Pre-stain with ninhydrin to track amine-containing impurities during intermediate steps .
What mechanistic insights explain substituent effects on the compound’s stability?
Advanced Question
- The 2-chlorophenyl group enhances steric hindrance, reducing hydrolysis of the triazole ring.
- The 4-nitrobenzyl moiety increases electron-deficient character, stabilizing the compound against radical degradation but making it susceptible to nucleophilic attack at the nitro group .
- Accelerated stability studies (40°C/75% RH) coupled with QSPR modeling can quantify substituent contributions to shelf life.
How does crystal packing influence the compound’s physicochemical properties?
Advanced Question
- X-ray data reveal π-π stacking between nitrobenzyl and chlorophenyl rings, enhancing thermal stability (TGA shows decomposition >250°C) .
- Hydrogen-bonding networks (N–H···O) increase melting point (507 K) and reduce solubility in nonpolar solvents .
- Hirshfeld surface analysis quantifies contributions from Cl···Cl (4–6%) and C–H···O (12–15%) interactions to lattice energy .
What in silico tools prioritize this compound for further drug development?
Advanced Question
- ADMET prediction : Use SwissADME to assess bioavailability (LogP ~2.8, TPSA ~85 Ų) and cytochrome P450 interactions .
- Toxicity profiling : ProTox-II predicts hepatotoxicity risk linked to nitro groups, necessitating in vivo validation .
- PAINS screening : Rule out pan-assay interference using substructure filters for triazole nitro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
